Compound Description: JNJ-28312141 is a potent colony-stimulating factor-1 receptor (CSF-1R) inhibitor. [] It exhibits anti-inflammatory properties and has demonstrated efficacy in preclinical models of arthritis, leading to its advancement into Phase I clinical trials. []
Relevance: While sharing the core structure of an imidazole-2-carboxamide with 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide, JNJ-28312141 possesses a more complex substitution pattern. The phenyl ring attached to the amide nitrogen is replaced by a 2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl moiety. This difference in substitution likely influences its binding affinity and selectivity for CSF-1R. []
Compound Description: U22 is a pyrazole-4-carboxamide derivative demonstrating potent antifungal activity against Sclerotinia sclerotiorum. [] Its mechanism of action involves targeting succinate dehydrogenase (SDH), leading to the disruption of fungal cell structures. []
Relevance: Although belonging to the pyrazole-4-carboxamide class, U22 shares structural similarities with 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide. Both compounds possess an aryl carboxamide core, with U22 having a pyrazole ring and 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide having an imidazole ring. [] This comparison demonstrates how different heterocycles can be incorporated while maintaining certain structural features.
Compound Description: These compounds are a series of novel PARP-1 inhibitors. [] They were designed to explore the structure-activity relationship of substituents within the hydrophobic pocket of PARP-1. [] Some derivatives showed promising inhibitory activity against PARP-1 and antiproliferative activity against BRCA-1 deficient cells. []
Relevance: These derivatives are structurally distinct from 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide but represent another class of molecules with an imidazole-carboxamide core, albeit incorporated into a benzimidazole system. [] The exploration of different substituents on the benzimidazole and the attached piperazine ring in these derivatives provides valuable insights into structure-activity relationships within this chemical space.
Compound Description: This compound is a sulfonamide derivative of imidazole. [] While it displayed moderate antifungal activity against Candida albicans, it did not exhibit antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. []
Relevance: This compound highlights the structural diversity possible within the imidazole family. It shares the 1H-imidazole core with 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide but has a sulfonamide group at the 4-position instead of a carboxamide group at the 2-position. [] The presence of chlorine and ethyl substituents further differentiates it from the target compound.
Compound Description: This series of compounds incorporates an imidazole ring with various N-substituted aminoacetate groups. [] Some derivatives exhibited significant in vitro and in vivo antimicrobial activity. []
Relevance: These derivatives share the 1H-imidazole core with 1-(4-cyanobenzyl)-N-phenyl-1H-imidazole-2-carboxamide, but instead of a carboxamide, they have a 2-methoxyphenyl-N-substituted aminoacetate group at the 2-position of the imidazole ring. [] This difference in substitution pattern significantly alters the overall structure and potentially influences the biological activity.
Compound Description: This compound represents a novel class of RIPK3 inhibitors that bind to the kinase in a DFG-out conformation. [] This binding mode was previously unreported for RIPK3 inhibitors and offers a new approach for achieving selectivity against other kinases. []
Compound Description: This compound has been investigated for its potential in treating Hodgkin's lymphoma. [] Its therapeutic efficacy has been explored as both a monotherapy and in combination with other chemotherapeutic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.